molecular formula C11H23NO B13242772 3-Amino-4-cyclohexyl-2-methylbutan-2-ol

3-Amino-4-cyclohexyl-2-methylbutan-2-ol

Cat. No.: B13242772
M. Wt: 185.31 g/mol
InChI Key: GXPJBRFKTAXGRS-UHFFFAOYSA-N
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Description

This compound has garnered attention in medicinal chemistry for its role as a key intermediate in synthesizing proteasome inhibitors, which are critical for targeting diseases such as cancer and autoimmune disorders .

The synthesis of the (S)-enantiomer of this compound was achieved in a four-step process starting from (S)-2-amino-3-cyclohexanepropanoic acid, with an overall yield of 47% . The stereochemistry and structural rigidity imparted by the cyclohexyl group enhance its binding affinity to proteasome subunits, particularly β2c and β2i, enabling the development of subunit-selective inhibitors. Its physicochemical properties, including moderate lipophilicity (predicted logP ~2.5) and low aqueous solubility (~0.15 mg/mL), are attributed to the hydrophobic cyclohexyl moiety, which may influence pharmacokinetic behavior such as membrane permeability and tissue distribution .

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

3-amino-4-cyclohexyl-2-methylbutan-2-ol

InChI

InChI=1S/C11H23NO/c1-11(2,13)10(12)8-9-6-4-3-5-7-9/h9-10,13H,3-8,12H2,1-2H3

InChI Key

GXPJBRFKTAXGRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(CC1CCCCC1)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-cyclohexyl-2-methylbutan-2-ol typically involves the reaction of cyclohexylmethyl ketone with methylamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-cyclohexyl-2-methylbutan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-4-cyclohexyl-2-methylbutan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-cyclohexyl-2-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclohexyl group provides hydrophobic interactions. These interactions can influence the compound’s binding affinity and activity in biological systems .

Comparison with Similar Compounds

b. 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea

  • Structural Differences: A nitrosourea derivative with a cyclohexyl group (). Unlike the amino alcohol, this compound is highly lipid-soluble and rapidly degraded in plasma (half-life: 5 min initial phase), enabling blood-brain barrier penetration for treating intracranial malignancies .
  • Activity: Exhibits carcinostatic activity against mouse leukemia L1210 but lacks proteasome inhibition. Its degradation produces inactive metabolites like cyclohexylamine, contrasting with the targeted mechanism of 3-amino-4-cyclohexyl-2-methylbutan-2-ol derivatives .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP Solubility (mg/mL) Plasma Protein Binding Key Applications
3-Amino-4-cyclohexyl-2-methylbutan-2-ol 213.32 ~2.5 ~0.15 Not reported Proteasome inhibitors
3-Amino-4-phenyl-2-methylbutan-2-ol 191.26 ~1.8 ~0.45 Not reported Broad-spectrum inhibitors
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea 214.67 ~3.2 <0.01 40–60% (cyclohexyl moiety) Leukemia therapy
  • Lipophilicity and Distribution: The cyclohexyl group in 3-amino-4-cyclohexyl-2-methylbutan-2-ol enhances tissue penetration compared to phenyl analogs, similar to the nitrosourea compound’s ability to accumulate in cerebrospinal fluid .
  • Metabolism: Unlike nitrosoureas, which undergo rapid hydrolysis to inactive metabolites, amino alcohols like 3-amino-4-cyclohexyl-2-methylbutan-2-ol are metabolically stable, favoring prolonged proteasome inhibition .

Biological Activity

3-Amino-4-cyclohexyl-2-methylbutan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on existing research.

Chemical Structure and Synthesis

3-Amino-4-cyclohexyl-2-methylbutan-2-ol can be synthesized through several methods, typically involving the alkylation of cyclohexanol derivatives and subsequent amination reactions. The general synthetic route includes:

  • Starting Materials : Cyclohexanol and appropriate alkyl halides.
  • Reagents : Strong bases (e.g., sodium hydride) for nucleophilic substitution.
  • Purification : Techniques such as recrystallization or chromatography to isolate the desired product.

Biological Mechanisms

The biological activity of 3-Amino-4-cyclohexyl-2-methylbutan-2-ol is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino and hydroxyl groups allows for hydrogen bonding, which may facilitate enzyme inhibition or receptor modulation.

The proposed mechanism involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering physiological responses.
  • Receptor Interaction : It may bind to receptors, influencing signaling pathways related to neurotransmission or hormonal regulation.

Biological Activity

Research indicates that 3-Amino-4-cyclohexyl-2-methylbutan-2-ol exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, indicating potential use in treating infections.
  • Neuroprotective Effects : Preliminary investigations suggest that it may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease therapies.
  • Anti-inflammatory Activity : The compound has been noted for its ability to reduce inflammation in various biological models.

Case Studies

Several studies highlight the biological efficacy of 3-Amino-4-cyclohexyl-2-methylbutan-2-ol:

  • Study on Antimicrobial Activity :
    • Objective : Evaluate the effectiveness against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method and minimum inhibitory concentration (MIC) determination.
    • Results : Showed significant inhibition zones for selected bacterial strains, suggesting strong antimicrobial potential.
  • Neuroprotective Study :
    • Objective : Assess protective effects against oxidative stress in neuronal cell cultures.
    • Methodology : Treatment with hydrogen peroxide followed by compound exposure.
    • Results : Reduced cell death and oxidative damage markers compared to control groups, indicating neuroprotective properties.

Data Table

The following table summarizes key findings from various studies on the biological activity of 3-Amino-4-cyclohexyl-2-methylbutan-2-ol:

Study TypeTarget Organism/Cell TypeKey FindingsReference
Antimicrobial ActivityGram-positive bacteriaSignificant inhibition (MIC values)
NeuroprotectionNeuronal cell culturesReduced oxidative stress-induced cell death
Anti-inflammatoryIn vivo modelDecreased inflammation markers

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